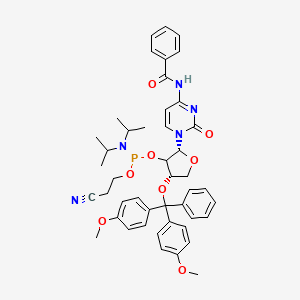

DMTr-TNA-C(Bz)-amidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H50N5O8P |

|---|---|

Molecular Weight |

819.9 g/mol |

IUPAC Name |

N-[1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C45H50N5O8P/c1-31(2)50(32(3)4)59(56-29-13-27-46)58-41-39(30-55-43(41)49-28-26-40(48-44(49)52)47-42(51)33-14-9-7-10-15-33)57-45(34-16-11-8-12-17-34,35-18-22-37(53-5)23-19-35)36-20-24-38(54-6)25-21-36/h7-12,14-26,28,31-32,39,41,43H,13,29-30H2,1-6H3,(H,47,48,51,52)/t39-,41?,43+,59?/m0/s1 |

InChI Key |

URCWUOWKRJMYKD-PKEKMKFOSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](CO[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling DMTr-TNA-C(Bz)-amidite: A Technical Guide for Advanced Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DMTr-TNA-C(Bz)-amidite, a crucial building block for the synthesis of Threose Nucleic Acid (TNA) oligonucleotides. TNA, a synthetic xeno-nucleic acid (XNA) with a simplified threose sugar backbone, is gaining significant attention in the fields of synthetic biology, diagnostics, and therapeutics due to its unique biochemical properties, including high stability and the ability to form stable duplexes with both DNA and RNA. This document serves as a core resource, detailing the chemical properties, synthesis protocols, and applications of this compound.

Core Concepts: Understanding this compound

This compound is a phosphoramidite (B1245037) monomer used in the automated solid-phase synthesis of TNA oligonucleotides.[1][2] Its structure is composed of four key components:

-

Threose Sugar Backbone: The defining feature of TNA, the α-L-threofuranosyl sugar, imparts remarkable enzymatic stability to the resulting oligonucleotide.[3]

-

Cytosine Base with Benzoyl Protection (C(Bz)): The cytosine nucleobase is protected with a benzoyl (Bz) group to prevent unwanted side reactions during the oligonucleotide synthesis process.[4]

-

Dimethoxytrityl (DMTr) Group: A bulky protecting group attached to the 5'-hydroxyl of the threose sugar. It is removed at the beginning of each coupling cycle in the synthesis process.[4]

-

Phosphoramidite Group: The reactive phosphite (B83602) triester moiety that enables the stepwise addition of the monomer to the growing oligonucleotide chain.[2]

The precise chemical structure of this compound is N-[1-[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide.[5]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1. Proper handling and storage are critical to maintain its integrity and ensure high coupling efficiencies during synthesis.

| Property | Value | Reference |

| Chemical Formula | C45H50N5O8P | [6] |

| Molecular Weight | 819.88 g/mol | [6] |

| CAS Number | 325683-96-3 | [6] |

| Appearance | White to off-white solid | [7][8] |

| Purity | Typically ≥98% | [7][8] |

| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., Argon) | [9] |

| Solubility | Soluble in anhydrous acetonitrile (B52724) |

Stability: Phosphoramidites are sensitive to moisture and oxidation. It is crucial to handle this compound under anhydrous conditions to prevent hydrolysis and degradation, which can lead to lower coupling efficiencies and the introduction of impurities in the final oligonucleotide product.[8] Studies on analogous phosphoramidites have shown that stability in solution decreases over time, with degradation pathways involving hydrolysis and other side reactions.[10]

Performance in Oligonucleotide Synthesis

The performance of this compound in solid-phase oligonucleotide synthesis is primarily evaluated by its coupling efficiency. High coupling efficiency is essential for the synthesis of long and pure oligonucleotides.

| Parameter | Typical Value | Notes |

| Coupling Efficiency | >98% | Can be influenced by factors such as reagent purity, water content, and coupling time. |

Experimental Protocols

Synthesis of TNA Phosphoramidite Monomers

The synthesis of this compound and other TNA phosphoramidites is a multi-step process that typically starts from a readily available chiral precursor like L-ascorbic acid.[1][2] The general synthetic scheme involves the formation of the protected threofuranosyl sugar, followed by glycosylation to introduce the protected nucleobase, and finally, phosphitylation to introduce the reactive phosphoramidite moiety.[1][2]

Automated Solid-Phase Synthesis of TNA Oligonucleotides

The incorporation of this compound into a growing oligonucleotide chain follows the standard phosphoramidite cycle on an automated DNA/RNA synthesizer. The key steps are outlined below.

Materials and Reagents:

-

This compound

-

Other required TNA or DNA phosphoramidites

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Anhydrous acetonitrile

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI))

-

Capping solution A (e.g., acetic anhydride/lutidine/THF)

-

Capping solution B (e.g., N-methylimidazole/THF)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)

Protocol:

-

Preparation: Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagent bottles on the synthesizer.

-

Synthesis Cycle: The automated synthesis proceeds through a series of repeated cycles, one for each monomer addition.

-

Step 1: Deblocking (Detritylation): The DMTr protecting group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution. The released trityl cation is orange-red, and its absorbance can be measured to monitor the coupling efficiency of the previous cycle.

-

Step 2: Coupling: The this compound is activated by the activator solution and then delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in the final product.

-

Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases (including the benzoyl group on cytosine) and the phosphate backbone are removed by incubation with the cleavage and deprotection solution at an elevated temperature.

-

Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

Visualizing the Process and Application

Workflow of Solid-Phase TNA Oligonucleotide Synthesis

The cyclical nature of phosphoramidite-based oligonucleotide synthesis can be effectively visualized as a workflow.

Mechanism of Gene Silencing by TNA Antisense Oligonucleotides

TNA oligonucleotides synthesized using this compound can be designed as antisense agents to modulate gene expression. The following diagram illustrates the proposed mechanism of action.

Applications in Research and Drug Development

The unique properties of TNA make it a promising candidate for various applications:

-

Antisense Therapeutics: TNA's high resistance to nuclease degradation makes it an attractive platform for the development of antisense drugs with improved stability and potentially longer-lasting effects.[3]

-

Diagnostics: TNA-based probes can be used for the detection of specific DNA or RNA sequences in diagnostic assays due to their high binding affinity and specificity.

-

Synthetic Biology and Aptamers: The chemical simplicity and stability of TNA make it a valuable tool for the construction of artificial genetic systems and the development of novel aptamers for therapeutic and diagnostic purposes.

Conclusion

This compound is a fundamental reagent for the synthesis of TNA oligonucleotides, a class of molecules with significant potential in biotechnology and medicine. This guide provides a comprehensive technical overview for researchers and developers working with this advanced building block. A thorough understanding of its properties, handling requirements, and role in oligonucleotide synthesis is crucial for the successful development of novel TNA-based applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. data.biotage.co.jp [data.biotage.co.jp]

- 5. glenresearch.com [glenresearch.com]

- 6. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfachemic.com [alfachemic.com]

- 10. longdom.org [longdom.org]

DMTr-TNA-C(Bz)-amidite chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5'-O-Dimethoxytrityl-α-L-threofuranosyl-N4-benzoylcytosine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite, commonly referred to as DMTr-TNA-C(Bz)-amidite. This key building block is instrumental in the synthesis of Threose Nucleic Acid (TNA), a promising xeno-nucleic acid (XNA) with significant potential in therapeutic and diagnostic applications.

Chemical Structure and Properties

This compound is a chemically modified nucleoside phosphoramidite (B1245037) designed for incorporation into synthetic oligonucleotides. Its structure is characterized by three key features: an α-L-threofuranosyl sugar backbone, a benzoyl-protected cytosine base, and a 5'-O-dimethoxytrityl (DMTr) group for selective synthesis.

The core structure of TNA is distinguished by its four-carbon threose sugar, which forms a 2',3'-phosphodiester linkage, in contrast to the 3',5'-linkage found in DNA and RNA. This structural alteration imparts unique properties to TNA oligonucleotides, including exceptional resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C45H50N5O8P | [1] |

| Molecular Weight | 819.9 g/mol | [1] |

| CAS Number | 325683-96-3 | [1] |

| Appearance | White or off-white solid | [1] |

| Purity | ≥ 98% | [1] |

| Storage | -20°C for long-term storage | [2] |

| Solubility | Soluble in acetonitrile, dichloromethane (B109758) | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a suitable sugar precursor, such as L-ascorbic acid, to form the threofuranosyl ring. This is followed by glycosylation to attach the protected cytosine base and subsequent protection and phosphitylation steps. While a precise, publicly available protocol for this specific amidite is not detailed in a single source, a representative synthesis can be constructed based on established methods for TNA phosphoramidites.[4][5]

Experimental Protocol: Representative Synthesis

This protocol is a composite based on similar syntheses and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Protected α-L-threofuranosyl Nucleoside

-

Preparation of the Threose Sugar: The threofuranosyl sugar is synthesized from a commercially available starting material like calcium-L-threonate through a series of reactions to form a suitably protected intermediate.

-

Glycosylation: The protected threose sugar is coupled with N4-benzoylcytosine using a Vorbrüggen glycosylation reaction to form the nucleoside.

-

Selective Protection: The 5'-hydroxyl group of the threofuranosyl nucleoside is selectively protected with a dimethoxytrityl (DMTr) group.

Step 2: Phosphitylation

-

Reaction Setup: The 5'-O-DMTr-protected threofuranosyl-N4-benzoylcytosine is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

-

Phosphitylating Agent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added to the solution in the presence of a mild base, such as N,N-diisopropylethylamine (DIPEA).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using silica (B1680970) gel column chromatography to yield the final this compound.

Characterization:

The final product is characterized by:

-

³¹P NMR: To confirm the presence of the phosphoramidite group, which typically shows two diastereomeric peaks around 150 ppm.[6]

-

¹H and ¹³C NMR: To verify the overall structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[6]

Solid-Phase Synthesis of TNA Oligonucleotides

This compound is a crucial reagent for the automated solid-phase synthesis of TNA oligonucleotides. The synthesis cycle follows a well-established four-step process.[7][8]

Experimental Protocol: TNA Oligonucleotide Synthesis

-

Deblocking (Detritylation): The synthesis begins with the removal of the acid-labile DMTr group from the 5'-hydroxyl of the solid-support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[7]

-

Coupling: The this compound, activated by an activator like 5-ethylthio-1H-tetrazole (ETT), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[3] The coupling efficiency of this step is critical for the yield of the full-length oligonucleotide.[9]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[7]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.[3]

This four-step cycle is repeated for each subsequent monomer until the desired TNA oligonucleotide sequence is assembled. Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed.

Quantitative Data: Coupling Efficiency

The coupling efficiency is a critical parameter in oligonucleotide synthesis. While specific data for this compound is not extensively published, typical coupling efficiencies for high-quality phosphoramidites are expected to be above 99%.[10] A comparative framework for evaluating the coupling efficiency of phosphoramidites from different suppliers involves synthesizing a test oligonucleotide and monitoring the release of the DMTr cation at each cycle.[10]

| Supplier | Lot Number | Average Stepwise Coupling Efficiency (%) | Final Trityl Yield (relative to first) | Purity by HPLC (%) |

| Supplier A | XXXXX | 99.2 | 81.9% | 85 |

| Supplier B | YYYYY | 99.5 | 86.1% | 90 |

| Supplier C | ZZZZZ | 98.8 | 75.4% | 78 |

This table is an example for illustrative purposes based on a comparative framework and does not represent actual data for this compound.[10]

Properties and Applications of TNA Oligonucleotides

TNA oligonucleotides synthesized using this compound exhibit several advantageous properties that make them attractive for therapeutic and diagnostic applications.

Key Properties:

-

Nuclease Resistance: The 2',3'-phosphodiester linkage and the threose sugar backbone confer remarkable resistance to degradation by cellular nucleases, leading to a longer biological half-life compared to natural DNA and RNA.[11][12]

-

Duplex Stability: TNA can form stable Watson-Crick base pairs with complementary DNA and RNA strands, enabling it to act as an effective antisense or antigene agent.[13]

-

Biological Stability: TNA has been shown to be stable in human serum and against snake venom phosphodiesterase.[12]

Applications in Drug Development and Research:

-

Antisense Therapeutics: TNA oligonucleotides can be designed to bind to specific messenger RNA (mRNA) targets, leading to the downregulation of disease-causing proteins. This approach is being explored for various diseases, including cancer and genetic disorders.[14][15][16]

-

Aptamers: The high stability and specific binding properties of TNA make it a suitable candidate for the development of aptamers, which are structured oligonucleotides that can bind to specific molecular targets with high affinity and specificity.

-

Diagnostics: The ability of TNA to hybridize with natural nucleic acids makes it a valuable tool for the development of diagnostic probes with enhanced stability.

Signaling Pathways and Experimental Workflows

As a synthetic building block, this compound is not directly involved in biological signaling pathways. However, the TNA oligonucleotides synthesized from it can be designed to modulate specific signaling pathways implicated in disease. For example, an antisense TNA oligonucleotide could target the mRNA of a key protein in a cancer cell's proliferation pathway, thereby inhibiting tumor growth.[17][18]

Diagrams of Key Processes:

Caption: Synthetic pathway for this compound.

Caption: The four-step cycle of TNA oligonucleotide synthesis.

Caption: TNA-mediated antisense mechanism of action.

References

- 1. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]

- 2. medchemexpress.com [medchemexpress.com]

- 3. escholarship.org [escholarship.org]

- 4. A one-pot synthesis of α-l-threofuranosyl nucleoside triphosphates (tNTPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. usp.org [usp.org]

- 7. sg.idtdna.com [sg.idtdna.com]

- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glenresearch.com [glenresearch.com]

- 10. benchchem.com [benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Evaluating TNA stability under simulated physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of α-l-Threofuranosyl Nucleoside 3'-Monophosphates, 3'-Phosphoro(2-Methyl)imidazolides, and 3'-Triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TNA-Mediated Antisense Strategy to Knockdown Akt Genes for Triple-Negative Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antisense therapy - Wikipedia [en.wikipedia.org]

- 16. Antisense RNA Therapeutics: A Brief Overview - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Targeting different signaling pathways with antisense oligonucleotides combination for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of TNA Synthesis: A Technical Guide to the Role of the DMTr Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the burgeoning field of synthetic genetics and nucleic acid therapeutics, threose nucleic acid (TNA) has emerged as a compelling analog to DNA and RNA, distinguished by its simpler threose sugar backbone. Its resistance to nucleases and ability to form stable duplexes with both DNA and RNA make it a promising candidate for various biomedical applications. The chemical synthesis of TNA oligonucleotides, however, is a meticulous process heavily reliant on the strategic use of protecting groups. Among these, the 4,4'-dimethoxytrityl (DMTr) group plays a pivotal, multifaceted role, acting as a temporary guardian for the 3'-hydroxyl group of the TNA monomer throughout the synthesis process. This technical guide provides an in-depth exploration of the function of the DMTr protecting group in TNA synthesis, detailing experimental protocols, presenting quantitative data, and illustrating the intricate workflows involved.

The Core Function of the DMTr Group in TNA Synthesis

The solid-phase synthesis of TNA oligonucleotides, analogous to that of DNA and RNA, proceeds in a 3' to 5' direction. This methodical, stepwise addition of monomers necessitates the protection of reactive functional groups to prevent unwanted side reactions. The DMTr group is a bulky, acid-labile protecting group selectively attached to the 3'-hydroxyl group of the threose nucleoside. Its primary roles are:

-

Preventing Self-Polymerization: By blocking the reactive 3'-hydroxyl group, the DMTr group ensures that the TNA phosphoramidite (B1245037) monomer can only react through its phosphoramidite moiety at the 2'-position with the free 3'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[1]

-

Facilitating Purification: The significant hydrophobicity imparted by the DMTr group is exploited in a crucial purification step. "DMTr-on" reverse-phase high-performance liquid chromatography (RP-HPLC) effectively separates the full-length, DMTr-bearing oligonucleotide from shorter, "failure" sequences that lack the DMTr group.[2][3]

-

Monitoring Synthesis Efficiency: The cleavage of the DMTr group with an acid releases the dimethoxytrityl cation, which has a characteristic orange color and a strong absorbance at around 495-510 nm.[4][5] Spectrophotometric measurement of this cation at each detritylation step provides a real-time quantitative assessment of the coupling efficiency of the preceding cycle.[4]

Synthesis of DMTr-Protected TNA Phosphoramidite Monomers

The journey of a TNA oligonucleotide begins with the synthesis of its constituent monomers. This multi-step process involves the preparation of a protected threofuranosyl sugar, glycosylation to introduce the nucleobase, and finally, the strategic addition of the DMTr group and the phosphoramidite moiety.[6][7][8]

Experimental Protocol: General Scheme for DMTr Protection of a TNA Nucleoside

The following is a generalized protocol for the introduction of the DMTr group onto the 3'-hydroxyl of a TNA nucleoside, based on established methodologies.[9]

-

Dissolution: The TNA nucleoside is dissolved in a suitable anhydrous solvent, typically pyridine (B92270) or a mixture of dichloromethane (B109758) and pyridine.

-

Addition of DMTr-Cl: 4,4'-Dimethoxytrityl chloride (DMTr-Cl) is added to the solution in a slight molar excess (e.g., 1.1 to 1.5 equivalents). The reaction is often performed in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) and a base like triethylamine (B128534) or collidine.[9]

-

Reaction Monitoring: The reaction is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) and monitored by thin-layer chromatography (TLC) until completion.

-

Quenching: The reaction is quenched by the addition of methanol.

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent like ethyl acetate (B1210297) or dichloromethane, followed by washing with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure 3'-O-DMTr-protected TNA nucleoside.

The subsequent phosphitylation at the 2'-hydroxyl position is carried out using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a weak base such as N,N-diisopropylethylamine (DIPEA) to furnish the final DMTr-TNA phosphoramidite monomer.[9]

Solid-Phase TNA Oligonucleotide Synthesis: The DMTr Cycle

The assembly of the TNA oligonucleotide on a solid support follows a cyclical four-step process for each monomer addition, where the DMTr group is sequentially removed and added.[5][10]

Experimental Protocol: Single Cycle of TNA Monomer Addition

-

Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMTr group from the nucleotide attached to the solid support. This is achieved by treating the support with a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous, non-polar solvent like dichloromethane (DCM).[4][11] The liberated DMTr cation is washed away, and its absorbance can be measured to determine the coupling yield of the previous step.

-

Coupling: The next DMTr-protected TNA phosphoramidite monomer, pre-activated with a catalyst such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile, is added to the column.[12] The activated phosphoramidite reacts with the now-free 3'-hydroxyl group of the support-bound nucleotide, forming a phosphite (B83602) triester linkage.

-

Capping: To prevent the elongation of any unreacted 3'-hydroxyl groups in subsequent cycles (which would result in n-1 failure sequences), a capping step is performed. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole, which acetylates the unreacted hydroxyls, rendering them inert.[10]

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[10] This completes the cycle, and the process is repeated until the desired TNA sequence is assembled.

Quantitative Data on DMTr in TNA Synthesis

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length product. The following tables summarize available quantitative data related to the synthesis and use of DMTr-protected TNA monomers.

Table 1: Yields for the Synthesis of a DMTr-Protected Guanosine (B1672433) TNA Monomer [9]

| Step | Product | Yield |

| DMTr protection of the 3'-OH group | 3'-O-DMTr-protected guanosine TNA nucleoside | 61% |

| Phosphitylation of the 2'-OH group | 3'-O-DMTr-2'-phosphoramidite guanosine TNA monomer | 47% |

Table 2: Coupling Efficiency of Guanosine TNA Phosphoramidites [9]

| Guanosine TNA Phosphoramidite Protecting Group | Coupling Efficiency |

| Acetyl protected (less bulky) | Higher |

| DPC and acetyl protected (more bulky) | Lower |

Note: A direct numerical comparison was not provided in the source, but the less bulky protecting group was reported to have higher coupling efficiency.

Post-Synthesis Cleavage, Deprotection, and Purification

Once the TNA sequence is fully assembled, it must be cleaved from the solid support, and all remaining protecting groups, including the final 3'-DMTr group, must be removed.

Experimental Protocol: Cleavage and Deprotection

-

Cleavage from Support and Base Deprotection: The solid support is treated with a basic solution, typically concentrated aqueous ammonium (B1175870) hydroxide, often mixed with methylamine (B109427) (AMA). This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.[9] The deprotection is usually carried out at an elevated temperature (e.g., 55°C) for several hours.

-

Final DMTr Removal (if "DMTr-on" purification was performed): After purification, the final 3'-DMTr group is removed by treatment with a mild acid. A common method is to dissolve the dried, purified oligonucleotide in 80% aqueous acetic acid and incubate at room temperature for about 20-30 minutes.[8] The reaction is then quenched, and the detritylated TNA is isolated by ethanol (B145695) precipitation.

Experimental Protocol: DMTr-on HPLC Purification

-

Crude Product Preparation: After cleavage and deprotection of the base protecting groups (but with the final 3'-DMTr group intact), the crude oligonucleotide solution is concentrated.

-

RP-HPLC: The "DMTr-on" oligonucleotide is purified by reverse-phase HPLC. The hydrophobic DMTr group causes the full-length product to be retained longer on the C18 column compared to the more hydrophilic "failure" sequences.[2]

-

Fraction Collection: The peak corresponding to the DMTr-on TNA is collected.

-

Detritylation and Desalting: The collected fraction is then treated with acid to remove the DMTr group, followed by a desalting step (e.g., gel filtration or ethanol precipitation) to yield the final, pure TNA oligonucleotide.[2][8]

Conclusion

The 4,4'-dimethoxytrityl protecting group is an indispensable tool in the chemical synthesis of threose nucleic acids. Its strategic application enables the highly controlled, stepwise assembly of TNA oligonucleotides and is fundamental to achieving high-purity final products through "DMTr-on" purification strategies. A thorough understanding of the chemistry and protocols associated with the DMTr group is essential for researchers and developers aiming to harness the therapeutic and diagnostic potential of TNA. As the demand for synthetic nucleic acids continues to grow, the optimization of protection and deprotection strategies, including those involving the venerable DMTr group, will remain a key area of research and development.

References

- 1. labcluster.com [labcluster.com]

- 2. atdbio.com [atdbio.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. sg.idtdna.com [sg.idtdna.com]

- 6. asu.elsevierpure.com [asu.elsevierpure.com]

- 7. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. tandfonline.com [tandfonline.com]

- 10. data.biotage.co.jp [data.biotage.co.jp]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Benzoyl (Bz) Protecting Group for Cytosine in Threose Nucleic Acid (TNA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analogue with a four-carbon threose sugar backbone, which sets it apart from the five-carbon ribose and deoxyribose sugars of RNA and DNA, respectively. This structural difference confers remarkable resistance to nuclease degradation, making TNA a promising candidate for various therapeutic and diagnostic applications. The synthesis of high-quality TNA oligonucleotides relies on the robust and efficient protection of the exocyclic amine of cytosine to prevent side reactions during automated solid-phase synthesis. The benzoyl (Bz) group is a commonly employed protecting group for this purpose. This technical guide provides an in-depth overview of the use of the benzoyl group for cytosine protection in TNA synthesis, covering monomer preparation, solid-phase oligonucleotide synthesis, and deprotection protocols.

Core Concepts: The Role of the Benzoyl Protecting Group

The primary function of the benzoyl group is to mask the reactive exocyclic amine of cytosine during the phosphoramidite-based solid-phase synthesis of TNA oligonucleotides. This protection is crucial to prevent unwanted side reactions at the N4 position of cytosine during the coupling, capping, and oxidation steps of the synthesis cycle. The benzoyl group is favored for its stability under the conditions of oligonucleotide synthesis and its clean removal during the final deprotection step.

An orthogonal protection strategy is fundamental to successful oligonucleotide synthesis. This means that the protecting groups for the nucleobase (e.g., benzoyl), the 5'-hydroxyl (typically dimethoxytrityl, DMT), and the phosphate (B84403) group (typically β-cyanoethyl) can be removed under distinct conditions without affecting each other. The benzoyl group's lability to basic conditions, while the DMT group is acid-labile, forms the basis of this orthogonal approach.

Experimental Protocols

The following sections detail the experimental procedures for the preparation of N4-benzoyl-protected α-L-threofuranosylcytosine phosphoramidite (B1245037) and its use in TNA oligonucleotide synthesis, based on established methodologies.[1][2]

I. Synthesis of N4-Benzoyl-α-L-threofuranosylcytosine Monomer

The synthesis of the benzoyl-protected TNA cytosine monomer is a critical first step. A general procedure involves the selective benzoylation of the exocyclic amine of the threofuranosylcytosine nucleoside.

Materials:

-

α-L-threofuranosylcytosine

-

Trimethylsilyl (B98337) chloride (TMSCl)

-

Pyridine (anhydrous)

-

Benzoyl chloride (BzCl)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Silylation: The α-L-threofuranosylcytosine is first per-silylated to protect the hydroxyl groups of the sugar. This is typically achieved by reacting the nucleoside with an excess of a silylating agent like trimethylsilyl chloride (TMSCl) in anhydrous pyridine.

-

Benzoylation: To the silylated nucleoside solution, benzoyl chloride is added, which selectively reacts with the exocyclic amine of cytosine. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Desilylation: The silyl (B83357) protecting groups are then removed from the sugar hydroxyls by treatment with a mild base, such as ammonium hydroxide in methanol.

-

Purification: The resulting N4-benzoyl-α-L-threofuranosylcytosine is purified by silica gel column chromatography to yield the desired product.

II. Preparation of 3'-O-DMT-N4-benzoyl-α-L-threofuranosylcytosine-2'-CE-Phosphoramidite

The purified monomer is then converted into a phosphoramidite building block for use in automated solid-phase synthesis.

Materials:

-

N4-benzoyl-α-L-threofuranosylcytosine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine (anhydrous)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM, anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Tritylation: The 5'-hydroxyl group of the N4-benzoyl-α-L-threofuranosylcytosine is protected with a dimethoxytrityl (DMT) group by reacting it with DMT-Cl in anhydrous pyridine. The reaction progress is monitored by TLC.

-

Phosphitylation: The 3'-hydroxyl group of the DMT-protected nucleoside is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like DIPEA in anhydrous DCM or acetonitrile.

-

Work-up and Purification: The reaction mixture is quenched and worked up using an aqueous extraction with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by silica gel chromatography to give the final 3'-O-DMT-N4-benzoyl-α-L-threofuranosylcytosine-2'-CE-phosphoramidite.

III. Solid-Phase Synthesis of TNA Oligonucleotides

The synthesized phosphoramidite is used in a standard automated DNA/RNA synthesizer to assemble the TNA oligonucleotide on a solid support (e.g., controlled pore glass, CPG). The synthesis cycle consists of four main steps:

-

Detritylation: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in DCM).

-

Coupling: The Bz-protected cytosine TNA phosphoramidite is activated (e.g., with 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing TNA chain.

-

Capping: Any unreacted 5'-hydroxyl groups are capped (e.g., with acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage (e.g., with an iodine solution).

This cycle is repeated for each nucleotide in the desired sequence.

IV. Deprotection and Purification of TNA Oligonucleotides

After the synthesis is complete, the TNA oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Materials:

-

Concentrated ammonium hydroxide (NH4OH) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)

-

Buffer for HPLC purification (e.g., triethylammonium (B8662869) acetate, TEAA)

-

Reversed-phase HPLC column (e.g., C18)

Procedure:

-

Cleavage and Base Deprotection: The solid support is treated with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours. This step cleaves the oligonucleotide from the support and removes the benzoyl protecting groups from the cytosine bases, as well as the cyanoethyl protecting groups from the phosphate backbone. Alternatively, a faster deprotection can be achieved using an AMA solution.

-

Purification: The crude TNA oligonucleotide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). If the synthesis was performed with the final DMT group on (DMT-on), this allows for efficient purification, after which the DMT group is removed by treatment with a mild acid.

Quantitative Data

While specific quantitative data for the coupling efficiency of 3'-O-DMT-N4-benzoyl-α-L-threofuranosylcytosine-2'-CE-phosphoramidite in TNA synthesis is not extensively published in comparative tables, typical coupling efficiencies for phosphoramidite chemistry in automated synthesis are generally high, often exceeding 98-99% under optimized conditions. The deprotection kinetics of the benzoyl group from TNA cytosine are expected to be similar to those observed in DNA and RNA, although specific comparative studies on TNA are limited.

| Parameter | Typical Value/Condition | Notes |

| Coupling Efficiency | >98% | Dependent on synthesizer, reagents, and coupling time. |

| Deprotection (NH4OH) | 55°C, 8-12 hours | Standard condition for complete removal of benzoyl groups. |

| Deprotection (AMA) | 65°C, 10-15 minutes | Faster deprotection, but may require acetyl-protected cytosine in some contexts to avoid side reactions.[3][4] |

Visualizations

Logical Workflow for TNA Oligonucleotide Synthesis

The following diagram illustrates the overall workflow for the synthesis of a TNA oligonucleotide containing a benzoyl-protected cytosine.

Solid-Phase Synthesis Cycle

The iterative four-step cycle of solid-phase TNA synthesis is detailed below.

Conclusion

The benzoyl protecting group is a reliable and effective choice for the protection of the exocyclic amine of cytosine in the synthesis of threose nucleic acid oligonucleotides. Its stability during the solid-phase synthesis cycle and its clean removal under standard basic deprotection conditions make it a valuable tool for researchers developing TNA-based technologies. The protocols outlined in this guide, derived from established methodologies, provide a framework for the successful synthesis of TNA oligonucleotides containing benzoyl-protected cytosine. Further optimization of coupling times and deprotection conditions for specific sequences and synthesizer platforms may be beneficial to maximize yield and purity.

References

A Technical Deep Dive: Unraveling the TNA Backbone in Contrast to its Natural Counterparts, DNA and RNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural and functional differences between Threose Nucleic Acid (TNA) and the canonical Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA). TNA, a synthetic xeno-nucleic acid (XNA), presents a fascinating alternative to natural genetic polymers, offering unique properties relevant to the fields of synthetic biology, aptamer development, and therapeutics. This document provides a comprehensive comparison of their backbone structures, detailed experimental protocols for TNA synthesis and analysis, and visual representations of key processes.

The Architectural Blueprint: A Comparative Analysis of TNA, DNA, and RNA Backbones

The fundamental distinction between TNA, DNA, and RNA lies in the architecture of their sugar-phosphate backbones. These differences, while seemingly subtle, have profound implications for their helical structure, stability, and biological function.

At the heart of this divergence is the sugar moiety. DNA and RNA are built upon five-carbon pentose (B10789219) sugars: 2'-deoxyribose in DNA and ribose in RNA. In stark contrast, TNA utilizes a four-carbon tetrose sugar, specifically α-L-threofuranose. This seemingly minor alteration of a single carbon atom shortens the repeating unit of the TNA backbone.[1]

Furthermore, the phosphodiester linkage, the covalent bond that connects successive nucleotides, is fundamentally different in TNA. In DNA and RNA, this bond connects the 3' carbon of one sugar to the 5' carbon of the next. TNA, however, features a 2' to 3' phosphodiester linkage.[2] This unique connectivity, coupled with the threose sugar, imparts a remarkable resistance to nuclease digestion, a significant advantage for in vivo applications.[2]

These foundational differences in the backbone dictate the overall helical geometry of the resulting duplexes. While DNA predominantly adopts a B-form helix and RNA an A-form helix under physiological conditions, TNA duplexes and TNA-containing hybrid duplexes consistently favor an A-like helical geometry.[3][4] This preference is attributed to the conformational rigidity of the TNA backbone.[4]

Quantitative Data Summary

The structural variations between TNA, DNA, and RNA can be quantified by examining their helical parameters. The following table summarizes key parameters for various duplex forms, providing a basis for direct comparison. TNA's preference for an A-like helical geometry is evident in these values.

| Parameter | TNA-TNA Duplex | TNA-DNA Hybrid | TNA-RNA Hybrid | A-DNA | B-DNA | A-RNA |

| Helical Sense | Right-handed | Right-handed | Right-handed | Right-handed | Right-handed | Right-handed |

| Base Pairs per Turn | ~11 | A-like | A-like | 11 | 10.5 | 11 |

| Helical Rise (Å/bp) | ~2.6 | A-like | A-like | 2.6 | 3.4 | 2.6 |

| Helical Twist (°/bp) | ~33 | A-like | A-like | 32.7 | 34.3 | 32.7 |

| x-displacement (Å) | Negative | Negative | Negative | -4.4 | -0.1 | -4.4 |

| Inclination (°) | ||||||

| ~20 | A-like | A-like | 20 | -6 | 20 | |

| Major Groove | Deep and narrow | Deep and narrow | Deep and narrow | Deep and narrow | Wide | Deep and narrow |

| Minor Groove | Wide and shallow | Wide and shallow | Wide and shallow | Wide and shallow | Narrow | Wide and shallow |

| Sugar Pucker | C4'-exo | TNA: C4'-exo | TNA: C4'-exo | C3'-endo | C2'-endo | C3'-endo |

| Intranucleotide P-P Distance (Å) | ~5.85[5] | A-like | A-like | ~6.0 | ~7.0 | ~5.9 |

Experimental Protocols

Solid-Phase Synthesis of TNA Oligonucleotides (Phosphoramidite Chemistry)

The synthesis of TNA oligonucleotides is achieved through automated solid-phase phosphoramidite (B1245037) chemistry, a method analogous to that used for DNA and RNA synthesis.[2]

Methodology:

-

Support Preparation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

-

DMT Deprotection (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a mild acid, such as trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM), to expose the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling: The next TNA phosphoramidite monomer, activated by a catalyst like 5-ethylthio-1H-tetrazole (ETT), is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, typically a mixture of acetic anhydride (B1165640) and N-methylimidazole.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, such as iodine in a solution of water, pyridine, and tetrahydrofuran.

-

Cycle Repetition: Steps 2-5 are repeated for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed using a basic solution, such as aqueous ammonia.

-

Purification: The final TNA oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of nucleic acids in solution.

Methodology:

-

Sample Preparation: A highly purified and concentrated sample of the TNA-containing duplex is prepared in an appropriate NMR buffer (e.g., phosphate buffer with NaCl) in D₂O or a H₂O/D₂O mixture.

-

Data Acquisition: A series of one- and two-dimensional NMR experiments are performed. Key experiments for nucleic acid structure determination include:

-

1D ¹H NMR: To assess the overall sample quality and observe imino protons involved in base pairing.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

2D TOCSY (Total Correlation Spectroscopy): To identify protons that are coupled through chemical bonds, aiding in the assignment of sugar spin systems.

-

2D COSY (Correlation Spectroscopy): To identify coupled protons, particularly for determining sugar pucker conformations from J-coupling constants.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, this experiment helps in assigning nitrogen-attached protons.

-

¹H-¹³C HSQC: For isotopically labeled samples, this experiment aids in assigning carbon-attached protons.

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the nucleic acid sequence.

-

Constraint Generation:

-

Distance Restraints: The intensities of NOE cross-peaks are converted into upper and lower distance bounds between pairs of protons.

-

Torsion Angle Restraints: J-coupling constants are used to determine the dihedral angles of the sugar-phosphate backbone and the sugar pucker conformation.

-

-

Structure Calculation: The experimental restraints are used as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures that are consistent with the NMR data.

-

Structure Validation: The calculated structures are validated against the experimental data and checked for stereochemical quality.

Structural Analysis by X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

Methodology:

-

Crystallization: High-purity TNA-containing duplexes are screened against a variety of crystallization conditions (precipitants, buffers, salts, and temperature) to obtain well-ordered, single crystals. Vapor diffusion (hanging drop or sitting drop) is a common method.

-

Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The crystal is rotated in the beam, and the diffraction pattern of X-rays is recorded on a detector.

-

Data Processing: The intensities and positions of the diffraction spots are measured and processed to generate a set of unique reflections.

-

Phase Determination: The "phase problem" is solved using methods such as molecular replacement (if a similar structure is known) or experimental phasing techniques (e.g., multi-wavelength anomalous dispersion - MAD, or single-wavelength anomalous dispersion - SAD) using heavy-atom derivatives.

-

Electron Density Map Calculation: An initial electron density map is calculated using the measured structure factor amplitudes and the determined phases.

-

Model Building and Refinement: An atomic model of the TNA duplex is built into the electron density map. The model is then refined against the experimental data to improve the fit and stereochemistry.

-

Structure Validation: The final refined structure is validated for its geometric quality and agreement with the experimental data.

Cellular Interactions and Potential Applications

As TNA is an artificial molecule, it does not participate in endogenous signaling pathways. However, its potential therapeutic applications necessitate an understanding of its interaction with the cellular environment. Like other oligonucleotides, TNA is expected to be taken up by cells primarily through endocytosis.

The high stability of TNA against nuclease degradation makes it an attractive candidate for the development of therapeutic aptamers and antisense oligonucleotides. Aptamers are structured nucleic acid molecules that can bind to specific targets with high affinity and specificity, acting as therapeutic agents or diagnostic tools. The ability to evolve TNA aptamers through in vitro selection has been demonstrated, opening up new avenues for drug development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. alfachemic.com [alfachemic.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

Unraveling the Potential of Threose Nucleic Acid (TNA): A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Threose Nucleic Acid (TNA), a synthetic xeno-nucleic acid (XNA) analogue, is emerging as a powerful tool in biotechnology and drug development. Its unique chemical structure, composed of a four-carbon threose sugar backbone with 2',3'-phosphodiester linkages, imparts a range of advantageous physicochemical properties that distinguish it from natural nucleic acids like DNA and RNA. This technical guide provides an in-depth exploration of these properties, complete with quantitative data, detailed experimental protocols, and visual representations to facilitate a comprehensive understanding for researchers and drug development professionals.

Structural Hallmarks of TNA Oligonucleotides

The fundamental difference between TNA and its natural counterparts lies in its sugar-phosphate backbone. The threose sugar in TNA results in a backbone that is one atom shorter than the ribose or deoxyribose backbone of RNA and DNA, respectively.[1][2] This seemingly subtle alteration has profound implications for the molecule's overall structure and function.

TNA oligonucleotides adopt a right-handed, A-like helical geometry, similar to RNA, even when forming duplexes with DNA.[3][4] This structural preference is driven by the conformational rigidity of the threose sugar, which favors a C4'-exo pucker.[4] TNA can form stable, antiparallel Watson-Crick duplexes with itself (TNA:TNA), as well as with complementary DNA (TNA:DNA) and RNA (TNA:RNA) strands.[1][4]

Enhanced Stability: A Key Therapeutic Advantage

One of the most compelling features of TNA is its exceptional stability. This robustness stems from its unnatural backbone, which is not recognized by cellular nucleases.

Nuclease Resistance

TNA oligonucleotides are completely resistant to degradation by nucleases, enzymes that readily cleave the phosphodiester bonds in DNA and RNA.[1][5] This inherent resistance makes TNA a highly attractive candidate for in vivo therapeutic applications, as it can persist in biological fluids for extended periods. Studies have shown that TNA remains stable even after prolonged incubation with snake venom phosphodiesterase and in human serum.[5][6] Furthermore, end-capping standard DNA or RNA oligonucleotides with TNA monomers can significantly enhance their resistance to exonuclease digestion.[7]

Thermal Stability

The thermal stability of TNA-containing duplexes is a critical parameter for their application in hybridization-based technologies. This stability is typically assessed by measuring the melting temperature (Tm), the temperature at which half of the duplex dissociates. The Tm of TNA duplexes is highly dependent on the sequence, particularly the purine (B94841) content.[3][8]

-

TNA:RNA Duplexes: Generally, TNA forms more stable duplexes with RNA than with DNA.[4][9] This is attributed to the fact that both TNA and RNA prefer an A-form helical geometry, leading to a more favorable conformational fit.

-

TNA:DNA Duplexes: The stability of TNA:DNA duplexes is strongly influenced by the purine content of the TNA strand.[3][8] Duplexes with a high purine content in the TNA strand are more stable, while those with low purine content are less stable than their DNA:DNA counterparts.[3]

| Duplex Type | Sequence (Palindromic Decamer) | Melting Temperature (Tm) (°C) | Reference |

| DNA/TNA | 5'-GCGTATACGC-3' (DNA) / 3'-CGCATATGCG-5' (TNA) | 54.8 | [4] |

| DNA/DNA | 5'-GCGTATACGC-3' / 3'-CGCATATGCG-5' | 55.6 | [4] |

| RNA/TNA | 5'-GCGUAUACGC-3' (RNA) / 3'-CGCAUAUGCG-5' (TNA) | 58.1 | [4] |

| RNA/RNA | 5'-GCGUAUACGC-3' / 3'-CGCAUAUGCG-5' | 59.2 | [4] |

Table 1: Thermal Stability of TNA-Containing and Natural Duplexes. Data from UV-detected melting curves.[4]

| Duplex Type | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |

| DNA/TNA | -43 ± 3 | - | - | [4] |

| DNA/DNA | -43 ± 3 | - | - | [4] |

| RNA/TNA | -43 ± 3 | - | - | [4] |

| RNA/RNA | -43 ± 3 | - | - | [4] |

Table 2: Thermodynamic Parameters of Duplex Formation from Isothermal Titration Calorimetry (ITC). [4]

Binding Affinity and Specificity

TNA oligonucleotides exhibit high affinity and specificity for complementary DNA and RNA targets, a prerequisite for their use as antisense agents, aptamers, or diagnostic probes.[6] The binding affinity is often quantified by the dissociation constant (Kd), with lower values indicating stronger binding.

A TNA aptamer evolved to recognize human thrombin has been shown to have a binding affinity similar to that of a previously evolved RNA aptamer for the same target.[10]

| Aptamer | Target | Dissociation Constant (Kd) | Reference |

| TNA Aptamer | Human Thrombin | ~20 nM | [10] |

| RNA Aptamer | Human Thrombin | ~25 nM | [10] |

Table 3: Binding Affinity of a TNA Aptamer to Human Thrombin.

Cellular Uptake

A significant advantage of TNA oligonucleotides is their ability to be taken up by various cell lines without the need for transfection agents.[6][11] This "gymnotic" uptake is a crucial feature for therapeutic applications, as it simplifies delivery.

Studies using fluorescence microscopy and flow cytometry have demonstrated that the cellular uptake of TNA is a time-dependent process.[11] Fluorescence signals can be observed inside cells after just a few hours of incubation, with the signal intensity increasing over time.[11] Three-dimensional reconstruction images have confirmed that TNA oligonucleotides are localized inside the cells rather than merely adhering to the cell membrane.[11]

Synthesis of TNA Oligonucleotides

The accessibility of TNA for research and development has been greatly enhanced by the establishment of robust synthesis protocols.

Chemical Synthesis

TNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry, a method widely used for DNA and RNA synthesis.[1][] The process involves the sequential addition of protected TNA phosphoramidite monomers to a growing chain attached to a solid support.

Enzymatic Synthesis

More recently, the development of engineered DNA polymerases has enabled the enzymatic synthesis of TNA.[1][13] These polymerases can incorporate TNA triphosphates (tNTPs) onto a DNA primer using a DNA template.[13] This breakthrough has opened the door to the in vitro selection of TNA aptamers and enzymes through processes like SELEX (Systematic Evolution of Ligands by Exponential Enrichment).

Experimental Protocols

This section provides an overview of the methodologies used to characterize the physicochemical properties of TNA oligonucleotides.

Solid-Phase TNA Oligonucleotide Synthesis

Objective: To chemically synthesize TNA oligonucleotides of a defined sequence.

Materials:

-

TNA phosphoramidite monomers (A, C, G, T)

-

Controlled Pore Glass (CPG) solid support

-

Standard DNA synthesis reagents (e.g., deblocking, activation, capping, and oxidation solutions)

-

Automated DNA/RNA synthesizer

-

Ammonium (B1175870) hydroxide

-

Purification system (e.g., HPLC or PAGE)

Procedure:

-

Synthesizer Setup: Program the automated synthesizer with the desired TNA sequence.

-

Synthesis Cycle: The synthesis proceeds in a series of automated cycles for each monomer addition:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

-

Coupling: Addition of the next TNA phosphoramidite monomer to the deprotected 5'-hydroxyl group.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection: After the final cycle, the TNA oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in ammonium hydroxide.

-

Purification: The crude TNA oligonucleotide is purified using reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the full-length product.

-

Quantification and Characterization: The concentration of the purified TNA is determined by UV-Vis spectrophotometry, and its identity is confirmed by mass spectrometry.

Thermal Denaturation Analysis

Objective: To determine the melting temperature (Tm) of TNA-containing duplexes.

Materials:

-

Purified TNA and complementary DNA or RNA oligonucleotides

-

Appropriate buffer (e.g., phosphate buffer with NaCl)

-

UV-Vis spectrophotometer with a temperature controller

Procedure:

-

Sample Preparation: Anneal the TNA oligonucleotide with its complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature in the desired buffer.

-

Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 260 nm. Program a temperature ramp, typically from 20°C to 95°C, at a controlled rate (e.g., 1°C/minute).

-

Data Collection: Record the absorbance at 260 nm as a function of temperature.

-

Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The Tm is determined as the temperature at the midpoint of the transition, which corresponds to the peak of the first derivative of the melting curve.

Nuclease Resistance Assay

Objective: To assess the stability of TNA oligonucleotides in the presence of nucleases.

Materials:

-

Purified TNA oligonucleotide

-

Control DNA or RNA oligonucleotide of the same length

-

Nuclease (e.g., snake venom phosphodiesterase, S1 nuclease, or serum)

-

Incubation buffer

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Gel imaging system

Procedure:

-

Reaction Setup: Incubate the TNA and control oligonucleotides in separate tubes with the nuclease in the appropriate buffer at 37°C.

-

Time Course: Aliquots are taken from each reaction at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution (e.g., EDTA or by heat inactivation).

-

PAGE Analysis: The samples are resolved on a denaturing polyacrylamide gel.

-

Visualization and Quantification: The gel is stained (e.g., with SYBR Gold) and imaged. The intensity of the bands corresponding to the full-length oligonucleotides is quantified to determine the percentage of degradation over time.

Cellular Uptake Analysis

Objective: To visualize and quantify the cellular uptake of TNA oligonucleotides.

Materials:

-

Fluorescently labeled TNA oligonucleotides (e.g., Cy3-TNA)

-

Cell culture medium and supplements

-

Cultured cells (e.g., HeLa, MCF-7)

-

Confocal Laser Scanning Microscope (CLSM)

-

Flow cytometer

-

Nuclear stain (e.g., Hoechst 33342)

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., chamber slides for microscopy, multi-well plates for flow cytometry) and allow them to adhere overnight.

-

Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled TNA oligonucleotides at the desired concentration. Incubate the cells for various time points.

-

Washing: After incubation, wash the cells multiple times with phosphate-buffered saline (PBS) to remove any unbound oligonucleotides.

-

Confocal Microscopy:

-

If desired, stain the cell nuclei with a nuclear stain.

-

Image the cells using a CLSM to visualize the subcellular localization of the TNA.

-

Acquire Z-stack images for 3D reconstruction.

-

-

Flow Cytometry:

-

Harvest the cells by trypsinization.

-

Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of the extent of cellular uptake.

-

Conclusion

TNA oligonucleotides possess a unique combination of physicochemical properties, including a distinct A-like helical structure, exceptional nuclease resistance, tunable thermal stability, high binding affinity, and the ability to enter cells without transfection agents. These characteristics make TNA a highly promising platform for the development of novel therapeutics, diagnostics, and research tools. The detailed experimental protocols provided in this guide offer a practical framework for researchers to synthesize and characterize TNA oligonucleotides, thereby accelerating further exploration and application of this remarkable synthetic genetic polymer.

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. Controlled enzymatic synthesis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ibmc.cnrs.fr [ibmc.cnrs.fr]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4.6. TNA Oligonucleotide Solid Phase Synthesis and Preparation [bio-protocol.org]

- 9. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Structural basis for TNA synthesis by an engineered TNA polymerase | Semantic Scholar [semanticscholar.org]

- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

Potential of TNA as a prebiotic genetic polymer

An In-depth Technical Guide to the Potential of Threose Nucleic Acid (TNA) as a Prebiotic Genetic Polymer

Executive Summary

Threose Nucleic Acid (TNA) stands out as a compelling candidate for a prebiotic genetic polymer, potentially predating RNA and DNA. As a xeno nucleic acid (XNA), its structure is defined by a four-carbon threose sugar backbone linked by 3'-2' phosphodiester bonds, a simpler configuration than the five-carbon ribose or deoxyribose found in natural nucleic acids.[1][2] This inherent simplicity suggests a more plausible pathway for prebiotic synthesis from basic chemical precursors.[2] TNA exhibits remarkable properties that fulfill the core requirements of a genetic system: it forms stable Watson-Crick duplexes with itself, RNA, and DNA, enabling the storage and transfer of genetic information.[3][4] Furthermore, TNA is completely resistant to nuclease digestion, a crucial advantage for survival in a prebiotic environment and a feature that makes it attractive for modern therapeutic applications.[1] Through directed evolution, TNA has demonstrated the ability to fold into complex three-dimensional structures with specific ligand-binding capabilities (aptamers), providing strong evidence that it could have supported the functional demands of early life.[4] This guide provides a comprehensive technical overview of TNA's properties, plausible prebiotic origins, and functional potential, supported by quantitative data and detailed experimental methodologies.

TNA Structure and Chemical Properties

TNA is an artificial genetic polymer where the pentose (B10789219) sugar of natural nucleic acids is replaced by an α-L-threofuranose sugar.[5] This structural change results in a repeating backbone unit that is one atom shorter than that of DNA and RNA.[2] The phosphodiester linkage connects the 2' and 3' positions of the threose ring, contrasting with the 3'-5' linkage in DNA and RNA.[1] This distinct architecture confers several unique properties.

TNA is highly resistant to degradation by nucleases, enzymes that rapidly break down DNA and RNA.[1] This stability is a significant advantage for a prebiotic polymer, as it would allow genetic information to persist in a harsh, enzyme-rich environment. Studies have also shown that TNA is significantly more resistant to acid-mediated degradation than both DNA and RNA. Furthermore, TNA can form stable antiparallel Watson-Crick duplexes. It pairs favorably with RNA and DNA, a crucial prerequisite for the transfer of genetic information between different systems.[5] Structural analyses reveal that TNA imposes a rigid, A-like helical geometry on its duplexes, whether paired with RNA or DNA.[3][6]

Prebiotic Plausibility and Synthesis

A key argument for TNA as a prebiotic polymer is its chemical simplicity. The four-carbon threose sugar can be plausibly formed from the dimerization of glycolaldehyde (B1209225), a simple molecule believed to be abundant on the early Earth.[2][7] This contrasts with the more complex synthesis required for ribose. Plausible prebiotic pathways for TNA nucleoside synthesis have been proposed, starting from simple feedstocks like glycolaldehyde and cyanamide.[5][8][9] These pathways can proceed through key intermediates such as 2-aminooxazole and threose-aminooxazoline (TAO).[2] The presence of divalent metal ions (e.g., Mg²⁺) and phosphate, both expected in prebiotic environments, can facilitate these reactions, leading to the stereoselective formation of TNA nucleotides.[7][8]

Data Presentation: Comparative Duplex Stability

The stability of a genetic polymer's duplex form is critical for reliable information storage. The melting temperature (Tₘ), the temperature at which 50% of the duplex dissociates, is a key measure of this stability. Studies show that the stability of TNA:DNA duplexes is highly dependent on the purine (B94841) content of the TNA strand.[10]

| Duplex Type | Sequence (TNA strand bold) | TNA Purine % | Tₘ (°C) | ΔTₘ vs. DNA:DNA (°C) | Reference |

| TNA:DNA | 5'-GTG-ATC-GTC-3' | 33% | 38.6 | -6.5 | [10][11] |

| DNA:DNA | 5'-GTG-ATC-GTC-3' | N/A | 45.1 | 0 | [10][11] |

| TNA:DNA | 5'-GAG-AAG-AGG-3' | 100% | 52.8 | +4.9 | [10][11] |

| DNA:DNA | 5'-GAG-AAG-AGG-3' | N/A | 47.9 | 0 | [10][11] |

| RNA:TNA | 5'-GCGA-U -CGC-3' | N/A | 51.0 | N/A | [3][6] |

| DNA:TNA | 5'-GCGA-T -CGC-3' | N/A | 41.5 | N/A | [3][6] |

Table 1: Melting temperatures (Tₘ) of TNA-containing duplexes compared to their DNA counterparts. Conditions may vary between studies. TNA:DNA duplexes with low purine content are less stable than DNA:DNA, while high purine content significantly stabilizes the duplex.[10][11]

Information Transfer and Functional Potential

For a polymer to be considered genetic, it must be capable of replication and function. While TNA replication has not been achieved with a TNA-dependent TNA polymerase, the transfer of information to and from DNA is possible using engineered DNA polymerases.

Enzymatic Replication Cycle

A process analogous to RNA replication has been established for TNA, enabling its evolution in the lab.[1] An engineered DNA polymerase, Therminator, can efficiently synthesize TNA using a DNA template (transcription) and also synthesize DNA using a TNA template (reverse transcription).[12][13] This cycle allows for the amplification of TNA libraries via PCR, forming the basis of in vitro selection experiments.[1]

TNA Aptamers and Enzymes

The SELEX workflow has been successfully used to isolate TNA aptamers—folded TNA molecules that bind to specific targets with high affinity and specificity.[14] This demonstrates that TNA, like RNA and DNA, can form complex tertiary structures capable of molecular recognition. The functional potential of TNA suggests it could have formed the basis of a primitive metabolism.

| Aptamer Target | Aptamer Sequence Fragment | Binding Affinity (Kₔ) | Reference |

| ATP | Minimal sequence (10-7.t5) | ~20 µM | [15] |

| Ochratoxin A (OTA) | Clone 9-14t | 240 nM | [14] |

| HIV Reverse Transcriptase | N/A | Low nanomolar | N/A |

Table 2: Dissociation constants (Kₔ) for selected TNA aptamers, demonstrating high-affinity binding to small molecule and protein targets.

While RNA-cleaving TNA enzymes (TNAzymes) have been reported, their catalytic mechanisms are still under investigation. It is hypothesized that they may employ mechanisms analogous to ribozymes, such as general acid-base catalysis, to facilitate chemical reactions like phosphodiester bond cleavage.[4]

Experimental Protocols

Chemical Synthesis of TNA Phosphoramidite (B1245037) Monomers

Solid-phase synthesis of TNA oligonucleotides requires TNA phosphoramidite monomers. A common protocol starts from commercially available L-ascorbic acid.

-

Sugar Synthesis: L-ascorbic acid is converted to a protected threofuranosyl sugar over approximately four steps.[1]

-

Glycosylation: The protected sugar is coupled to the desired nucleobase (A, C, G, T, etc.) using Vorbrüggen-Hilbert-Johnson glycosylation to afford the threofuranosyl nucleoside.[1][16]

-

Protection and Phosphitylation: The nucleoside undergoes a series of reactions:

-

Purification: The final DMTr-protected TNA phosphoramidite monomer is purified, typically by silica (B1680970) gel chromatography, and prepared for use in an automated DNA/RNA synthesizer.[16]

Enzymatic Synthesis of TNA Oligonucleotides

This protocol describes the synthesis of a TNA polymer from a DNA template using an engineered polymerase.

-

Reaction Setup: A reaction mixture is prepared in a nuclease-free tube, typically containing:

-

Reaction Buffer (e.g., ThermoPol Buffer).

-

DNA template strand and a complementary DNA primer.

-

A mixture of the four α-L-threofuranosyl nucleoside triphosphates (tNTPs).

-

Optionally, MnCl₂ can be added, as it may improve the efficiency of some polymerases with unnatural substrates.

-

-

Primer Annealing: The primer and template are annealed by heating the mixture to ~95°C and slowly cooling to the reaction temperature.

-

Polymerization: The reaction is initiated by adding the polymerase and incubating at its optimal temperature (e.g., 72-75°C for Therminator) for a set time, depending on the desired length of the TNA product.[13]

-

Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the synthesis of the full-length TNA polymer.

In Vitro Selection of TNA Aptamers (TNA-SELEX)

This protocol outlines the general steps for evolving TNA aptamers against a chosen target.[14]

-

Library Preparation: A starting library of ~10¹³ to 10¹⁵ random-sequence TNA molecules is generated by enzymatic synthesis from a corresponding random DNA library.[14][19]

-

Binding: The TNA library is folded into stable structures by heating and cooling in a selection buffer. The folded library is then incubated with the target molecule, which is often immobilized on a solid support like magnetic beads.[14][19]

-

Partitioning and Elution: Unbound TNA sequences are washed away. The stringency of the washing steps is typically increased in later rounds to select for higher-affinity binders. The bound TNA molecules are then eluted from the target, often by heat, a change in pH, or by using a competing ligand.[14]

-

Reverse Transcription: The eluted TNA is converted back to complementary DNA (cDNA) using a TNA-dependent DNA polymerase (e.g., Therminator or an engineered reverse transcriptase).

-

Amplification: The cDNA pool is amplified by PCR. This step enriches the sequences that successfully bound the target.

-

Transcription: The amplified DNA is used as a template to transcribe a new, enriched pool of TNA for the next round of selection.

-

Iteration: The process (steps 2-6) is repeated for 8-15 rounds. The progress is monitored, and the final enriched pool is cloned and sequenced to identify individual high-affinity TNA aptamer sequences.[19][20]

Conclusion and Future Directions

Threose Nucleic Acid presents a robust case as a potential prebiotic genetic polymer. Its chemical simplicity, inherent stability, and proven ability to store information and adopt complex, functional folds are all properties that would be advantageous for an ancestral biomolecule. The ability to transfer information between TNA and the canonical nucleic acids provides a plausible evolutionary bridge to the modern DNA/RNA world.

For researchers, scientists, and drug development professionals, TNA is more than a prebiotic curiosity. Its exceptional resistance to nuclease degradation makes it a prime candidate for developing next-generation aptamer-based therapeutics and diagnostics.[1] Future research should focus on several key areas:

-

Discovery of TNAzymes: Expanding the functional repertoire of TNA by selecting for catalytic molecules will be crucial to understanding its full potential.

-

Improving Polymerases: Further engineering of polymerases to improve the efficiency and fidelity of TNA synthesis and replication will accelerate research and development.

-

In Vivo Applications: Exploring the behavior and therapeutic efficacy of TNA-based aptamers and other constructs in cellular and animal models.

-